molecular formula C15H25N3 B2544304 {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine CAS No. 198287-09-1

{3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine

Cat. No.: B2544304
CAS No.: 198287-09-1
M. Wt: 247.386
InChI Key: HUNAFHGAWUYQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine is a chemical compound featuring a phenylpiperazine scaffold linked to a terminal amine via a propyl chain. This structure is of significant interest in medicinal chemistry research, particularly in the design and synthesis of novel biologically active molecules. Piperazine derivatives are well-established in scientific literature as key pharmacophores, especially in the development of ligands that target central nervous system (CNS) receptors . Compounds with similar structural motifs, such as 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives, have been reported to exhibit high-affinity dual activity at 5-HT1A serotonin receptors and the serotonin transporter (SERT), suggesting a potential role as a new class of antidepressants . The 2,5-dimethylphenyl substitution on the piperazine ring is a feature found in other research compounds, indicating its relevance in optimizing receptor binding affinity and selectivity . The terminal primary amine group of this molecule provides a versatile handle for further chemical modification, allowing researchers to synthesize a wide array of amides, sulfonamides, or ureas for structure-activity relationship (SAR) studies. This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult safety data sheets for proper handling and storage information.

Properties

IUPAC Name

3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3/c1-13-4-5-14(2)15(12-13)18-10-8-17(9-11-18)7-3-6-16/h4-5,12H,3,6-11,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNAFHGAWUYQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Piperazine Intermediates

The most widely reported method involves a two-step nucleophilic substitution reaction. In the first step, 1-(2,5-dimethylphenyl)piperazine is reacted with 3-chloropropylamine or its derivatives in the presence of a base. For example, a patent by Technical Disclosure Commons outlines a procedure where 1-(2,5-dimethylphenyl)piperazine is treated with 3-bromopropylamine hydrobromide in acetonitrile, using triethylamine as a base to neutralize hydrogen bromide byproducts. The reaction is typically conducted at 80–90°C for 12–24 hours, yielding the intermediate 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl bromide.

In the second step, the bromide intermediate undergoes amination. A 2023 disclosure describes the use of aqueous ammonia or methylamine in ethanol at elevated temperatures (60–70°C) to substitute the bromide group with an amine. This method achieves moderate yields (55–65%) and requires purification via column chromatography to remove unreacted starting materials.

Reductive Amination of Ketone Precursors

An alternative approach employs reductive amination to form the propylamine side chain. A ketone precursor, such as 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propan-1-one, is reacted with ammonium acetate or primary amines in the presence of sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$). The reaction proceeds in methanol or ethanol under inert atmospheres (e.g., nitrogen or argon) at room temperature. This method offers higher yields (70–75%) compared to nucleophilic substitution but requires stringent control of pH (4–6) to prevent side reactions.

Reaction Optimization and Catalytic Systems

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like acetonitrile and dimethylformamide (DMF) enhance the nucleophilicity of piperazine, facilitating faster substitution rates. For reductive amination, methanol is preferred due to its ability to stabilize intermediates via hydrogen bonding. Elevated temperatures (80–100°C) are critical for nucleophilic substitution, while reductive amination proceeds optimally at 25–30°C.

Catalytic Bases and Their Roles

Triethylamine (TEA) and diisopropylethylamine (DIPEA) are commonly used to scavenge acids generated during substitution reactions. A 2023 study demonstrated that DIPEA improves yields by 10–15% compared to TEA, attributed to its stronger basicity and lower nucleophilicity, which minimizes side reactions. In contrast, inorganic bases like potassium carbonate are less effective due to poor solubility in organic solvents.

Purification and Crystallization Techniques

Solvent-Based Crystallization

Crude this compound is often purified via recrystallization. A disclosed protocol involves dissolving the compound in a 1:1 mixture of dichloromethane and methanol at 50°C, followed by gradual cooling to −20°C to induce crystallization. This method yields a purity of >98%, as verified by high-performance liquid chromatography (HPLC).

Chromatographic Methods

Silica gel column chromatography with ethyl acetate/hexane (3:7 v/v) as the eluent effectively separates the target compound from byproducts like bis-alkylated piperazine. Gradient elution (5–20% methanol in dichloromethane) is employed for challenging separations, achieving recoveries of 85–90%.

Analytical Characterization

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR) :

    • $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$): δ 6.95–7.05 (m, 3H, aromatic), 3.20 (t, $$ J = 6.8 $$ Hz, 2H, NCH$$ _2 $$), 2.70–2.85 (m, 8H, piperazine), 2.30 (s, 6H, CH$$ _3 $$), 1.80–1.90 (m, 2H, CH$$ _2 $$).
    • $$ ^{13}\text{C} $$ NMR (100 MHz, CDCl$$ _3 $$): δ 147.2 (C-Ar), 129.5–126.3 (aromatic carbons), 58.4 (NCH$$ _2 $$), 52.1 (piperazine), 20.8 (CH$$ _3 $$).
  • Mass Spectrometry (MS) :

    • ESI-MS ($$ m/z $$): 248.2 [M+H]$$ ^+ $$, 270.1 [M+Na]$$ ^+ $$ .

X-ray Diffraction (PXRD)

Crystalline batches exhibit distinct PXRD patterns with peaks at 2θ = 10.5°, 15.8°, and 21.3°, confirming a monoclinic crystal system.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Nucleophilic Substitution 55–65 95–98 Simple reagents, scalable Requires chromatography
Reductive Amination 70–75 >99 High selectivity Sensitive to pH, costly reagents

Applications and Derivative Synthesis

This compound serves as a precursor for bioactive molecules. For instance, it is alkylated with chloroacetamide derivatives to produce kinase inhibitors like Belumosudil, a Rho-associated coiled-coil kinase (ROCK) inhibitor used in treating chronic graft-versus-host disease. Mesylation of the primary amine group yields water-soluble salts, enhancing bioavailability.

Chemical Reactions Analysis

Types of Reactions

{3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

{3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Piperazine-Based Compounds

The 2,5-dimethylphenyl group distinguishes this compound from analogs with alternative aromatic substituents. For example:

  • N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1³,⁷]decan-1-amine ():
    • Substituent : 2-Methoxyphenyl (electron-donating group).
    • Side Chain : Tricyclodecan-1-amine (bulky, lipophilic).
    • Activity : High 5-HT₁A receptor affinity (Ki < 10 nM) due to methoxy group enhancing polar interactions .

Key Comparison :

Compound Aromatic Substituent Side Chain 5-HT₁A Affinity (Ki)
Target Compound 2,5-Dimethylphenyl Propylamine Not reported
Compound 2-Methoxyphenyl Tricyclodecan-1-amine <10 nM

Piperazine Derivatives with Diverse Pharmacological Profiles

  • Anticonvulsant Pyrrolidine-2,5-diones (): Structure: 3-Phenylpyrrolidine-2,5-dione with N-aryl/N-aminoaryl groups. Activity: Active in maximal electroshock (MES) and pentetrazol (sc Met) seizure models. Comparison: Unlike the target compound, these lack a piperazine core, emphasizing heterocyclic diversity in anticonvulsant design .
  • Pyrazolopyrimidinones (): Example: 1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13). Synthesis: Relies on acetic acid reflux for cyclization. Relevance: Highlights synthetic parallels (e.g., reflux conditions) but diverges in target pharmacology .

Structural Analogues from Supplier Databases

and list compounds with modified piperazine or amine groups:

  • {3-[(4-Benzoylpiperazin-1-yl)sulfonyl]phenyl}amine ():
    • Features : Sulfonyl linker and benzoyl group.
    • Implications : Sulfonyl groups enhance solubility but may reduce CNS penetration compared to the target’s alkyl chain .
  • [(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]methylamine ():
    • Structure : Pyrazole-containing amine.
    • Comparison : Demonstrates the versatility of dimethylphenyl groups in heterocyclic frameworks but lacks piperazine-driven receptor targeting .

Research Implications and Limitations

  • Target Compound’s Hypothetical Activity: Based on structural analogs, the 2,5-dimethylphenyl group may favor dopamine D2/D3 receptor interactions, while the propylamine chain could mimic endogenous amine transporters .
  • Data Gaps: No direct binding or functional data are available for the target compound. ’s high 5-HT₁A affinity suggests prioritizing serotonin receptor assays.
  • Synthetic Opportunities : Modular piperazine synthesis (e.g., nucleophilic substitution on chloro-propylamines) could enable rapid analog generation for SAR studies .

Biological Activity

{3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine is a compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its implications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by its piperazine ring substituted with a 2,5-dimethylphenyl group. This structural feature is significant as it influences the compound's interaction with various biological targets. The presence of the piperazine moiety is known to confer various biological activities, particularly in the realm of neuropharmacology.

The biological activity of this compound primarily involves its interaction with serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. Research indicates that this compound acts as an agonist at these receptors, modulating their activity and influencing neurotransmission pathways associated with mood regulation and anxiety.

Table 1: Affinity of this compound for Serotonin Receptors

Receptor TypeAffinity (Ki)Activity
5-HT1A1.2 nMAgonist
5-HT2A21.3 nMAgonist
5-HT2CNot specified-

Pharmacological Evaluation

Recent studies have highlighted the pharmacological potential of this compound in various therapeutic contexts:

  • Antidepressant Activity : The compound's agonistic action on the 5-HT1A receptor suggests its potential as an antidepressant. In vivo studies have shown that compounds with similar structures exhibit significant antidepressant-like effects in animal models.
  • Anticancer Properties : Preliminary research indicates that derivatives of this compound may possess anticancer activity. The interaction with serotonin receptors could play a role in modulating tumor growth and apoptosis.
  • Antimicrobial Activity : Some studies have evaluated the antimicrobial properties of piperazine derivatives. The presence of the 2,5-dimethylphenyl group appears to enhance the antimicrobial efficacy against various bacterial strains.

Case Study 1: Antidepressant Effects

A study published in Pharmacology Biochemistry and Behavior demonstrated that compounds structurally related to this compound exhibited significant reductions in depressive-like behaviors in rodent models. The results indicated that these compounds increased serotonin levels in the synaptic cleft by acting on serotonin transporters.

Case Study 2: Anticancer Activity

Research published in Journal of Medicinal Chemistry reported that certain derivatives showed promising activity against cancer cell lines. The study utilized cell viability assays to demonstrate that modifications to the piperazine ring could enhance cytotoxic effects against breast cancer cells.

Q & A

Q. What are the common synthetic routes for {3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine and its analogs in academic research?

The synthesis typically involves multi-step reactions starting with the preparation of substituted piperazine intermediates. For example, coupling reactions between [3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl]amine and electrophilic partners (e.g., acrylates or heteroaryl halides) are performed under controlled conditions. Key steps include nucleophilic substitution in an Et₂O/EtOH solvent mixture, followed by cyclization or saponification (e.g., K₂CO₃ in dry DMF at 80°C) to yield the final product. Purification via column chromatography and characterization by NMR/mass spectrometry are standard .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation relies on analytical techniques such as:

  • ¹H/¹³C NMR : Peaks corresponding to the piperazine ring (δ ~2.5–3.5 ppm for N-CH₂ groups), aromatic protons (δ ~6.5–7.5 ppm for 2,5-dimethylphenyl), and propylamine chain (δ ~1.5–2.0 ppm) are analyzed .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular weight and formula.
  • Elemental analysis : For purity assessment .

Q. What in vitro assays are employed to evaluate the biological activity of this compound?

Common assays include:

  • Radioligand binding assays : To measure affinity for dopamine D₂ receptors (e.g., competition with [³H]spiperone) and serotonin transporters (SERT) .
  • Functional uptake inhibition assays : Using radiolabeled serotonin ([³H]5-HT) in synaptosomal preparations .
  • Prion replication inhibition : Scrapie-infected neuroblastoma cell models to quantify PrPSc reduction via Western blot .

Advanced Research Questions

Q. How do structural modifications to the piperazine or propylamine linker influence dopamine D₂ receptor antagonism and serotonin reuptake inhibition?

  • Piperazine substituents : Electron-donating groups (e.g., methyl on the phenyl ring) enhance D₂ receptor binding by stabilizing hydrophobic interactions. Bulky substituents may reduce SERT affinity due to steric hindrance .
  • Linker length : A three-carbon propyl chain optimizes spatial alignment with both D₂ and SERT pharmacophores. Shorter chains reduce potency, while longer chains impair CNS penetration .

Q. What molecular modeling approaches explain the dual pharmacophore activity observed in related piperazine derivatives?

Docking studies and conformational analysis reveal that flexible linkers allow the compound to adopt distinct conformations:

  • D₂ receptor binding : The piperazine and 2,5-dimethylphenyl groups align with the receptor’s hydrophobic pocket.
  • SERT inhibition : The propylamine chain positions the amine group to interact with SERT’s substrate-binding site .
    MD simulations further validate these dual-binding modes .

Q. How does the compound’s pharmacokinetic profile affect its efficacy in in vivo models?

  • CNS-plasma ratio : High ratios (e.g., >1.0) are critical for brain penetration, assessed via LC-MS/MS in rodent plasma and brain homogenates.
  • Metabolic stability : Microsomal assays (e.g., rat liver microsomes) identify vulnerable sites (e.g., propylamine oxidation), guiding prodrug strategies .

Q. In prion inhibition studies, how do linker length and composition in bis-acridine derivatives impact potency?

Bis-acridines with 8–10-atom linkers (e.g., 3,6-dioxaoctane) show optimal PrPSc inhibition (IC₅₀ ~25–40 nM) by enabling simultaneous intercalation into prion aggregates. Rigid linkers (e.g., tert-butyl carbamates) reduce flexibility, lowering activity .

Q. What strategies resolve contradictions between in vitro binding affinities and in vivo efficacy?

  • Pharmacokinetic optimization : Improving bioavailability via prodrugs (e.g., esterification of polar groups) .
  • Tissue distribution studies : Autoradiography or PET imaging to verify target engagement in vivo .
  • Metabolite profiling : Identifying active metabolites that contribute to efficacy despite weak parent compound binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.